molecular formula C14H18O2 B13973613 2-Methylbutyl cinnamate CAS No. 4654-29-9

2-Methylbutyl cinnamate

Cat. No.: B13973613
CAS No.: 4654-29-9
M. Wt: 218.29 g/mol
InChI Key: SEGJDCGIQJESDC-MDZDMXLPSA-N
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Description

2-Methylbutyl 3-phenylprop-2-enoate is an ester derived from 3-phenylprop-2-enoic acid (cinnamic acid) and 2-methylbutanol. The compound features a conjugated α,β-unsaturated ester system, which imparts unique electronic and steric properties. Structurally, the ester combines a branched alkyl chain (2-methylbutyl) with a phenyl-substituted propenoate moiety, influencing its solubility, volatility, and reactivity.

Properties

CAS No.

4654-29-9

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-methylbutyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C14H18O2/c1-3-12(2)11-16-14(15)10-9-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3/b10-9+

InChI Key

SEGJDCGIQJESDC-MDZDMXLPSA-N

Isomeric SMILES

CCC(C)COC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCC(C)COC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbutyl 3-phenylprop-2-enoate typically involves the esterification of 2-methylbutanol with 3-phenylprop-2-enoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of 2-Methylbutyl 3-phenylprop-2-enoate follows a similar process but on a larger scale. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

2-Methylbutyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of 2-Methylbutyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aromatic ring in the compound may also interact with cellular receptors, influencing biological activities.

Comparison with Similar Compounds

2-Methylbutyl Isovalerate (CAS: 2445-77-4)

  • Molecular Formula : C₁₀H₂₀O₂
  • Molecular Weight : 172.26 g/mol
  • Key Features: Derived from isovaleric acid (3-methylbutanoic acid) and 2-methylbutanol. Exhibits herbaceous, fruity notes, widely used in flavor formulations (FEMA 3506) . Comparison:
  • Higher volatility due to a smaller molecular weight and non-aromatic structure.

3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate (CAS: 452324-93-5)

  • Molecular Formula : C₁₆H₁₄O₄
  • Molecular Weight : 270.28 g/mol
  • Key Features: Contains a hydroxy-phenoxy substituent and a methacrylate group. Enhanced polarity due to the phenolic –OH group, improving solubility in polar solvents . Comparison:
  • The hydroxy-phenoxy group introduces hydrogen-bonding capability, absent in 2-methylbutyl 3-phenylprop-2-enoate.
  • Larger molecular size and rigidity may reduce volatility compared to the target compound.

(S)-2-Methylbutyl Methylphosphonofluoridate (CAS: 137-32-6)

  • Molecular Formula : C₆H₁₄FO₂P
  • Molecular Weight : 164.15 g/mol
  • Key Features: A phosphonofluoridate ester with neurotoxic properties (Schedule 1A01 chemical) . Comparison:
  • Phosphorus-containing backbone drastically alters reactivity and toxicity compared to carboxylate esters.
  • Smaller molecular weight but higher chemical instability due to the P–F bond.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
2-Methylbutyl 3-phenylprop-2-enoate C₁₄H₁₈O₂* 218.29 Phenylpropenoate, branched alkyl Likely flavor/fragrance (inferred)
2-Methylbutyl Isovalerate C₁₀H₂₀O₂ 172.26 Branched alkyl, aliphatic acid Flavoring agent (FEMA 3506)
3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate C₁₆H₁₄O₄ 270.28 Hydroxy-phenoxy, methacrylate Pharmaceutical intermediates
(S)-2-Methylbutyl Methylphosphonofluoridate C₆H₁₄FO₂P 164.15 Phosphonofluoridate Neurotoxic agent (Schedule 1A01)

*Calculated based on structural inference.

Key Research Findings

Synthetic Pathways: Esters like 2-methylbutyl isovalerate are synthesized via acid-catalyzed esterification , while cyclization reactions using PPA (polyphosphoric acid) are documented for heterocyclic esters . These methods may be adaptable for 2-methylbutyl 3-phenylprop-2-enoate.

Structure-Property Relationships: Aromatic esters (e.g., 3-phenylprop-2-enoates) exhibit UV absorption due to conjugation, useful in analytical detection . Branched alkyl chains (e.g., 2-methylbutyl) enhance lipid solubility, impacting bioavailability in pharmaceutical contexts .

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